molecular formula C18H18BrN3O3S B2667193 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile CAS No. 2379986-48-6

2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2667193
CAS No.: 2379986-48-6
M. Wt: 436.32
InChI Key: LCCBZZVPJMWCBN-UHFFFAOYSA-N
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Description

2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a bromobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyridine ring is often prepared via cyclization reactions involving suitable precursors.

The key step in the synthesis involves the sulfonylation of the piperidine ring with 4-bromobenzenesulfonyl chloride, followed by the coupling of the resulting intermediate with the pyridine derivative under appropriate conditions . Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amine derivatives.

Scientific Research Applications

2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The bromobenzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
  • 2-{[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Uniqueness

2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[1-(4-bromophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S/c19-16-1-3-17(4-2-16)26(23,24)22-9-6-14(7-10-22)13-25-18-11-15(12-20)5-8-21-18/h1-5,8,11,14H,6-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCBZZVPJMWCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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